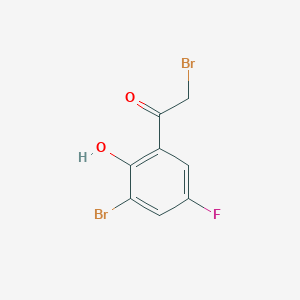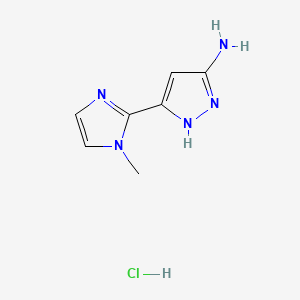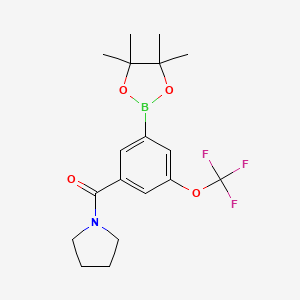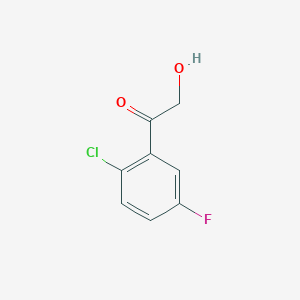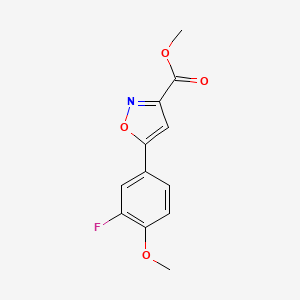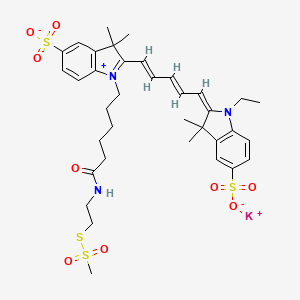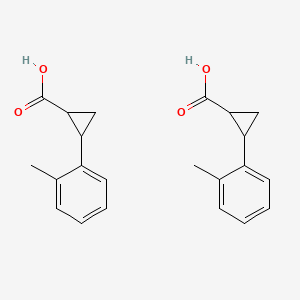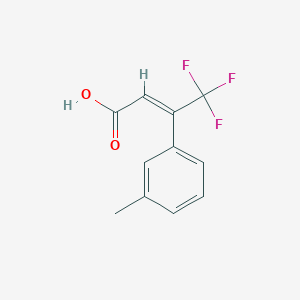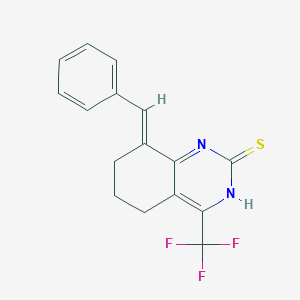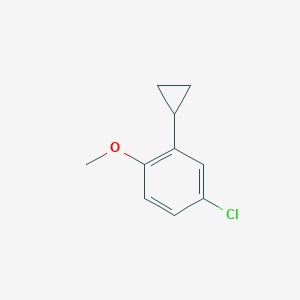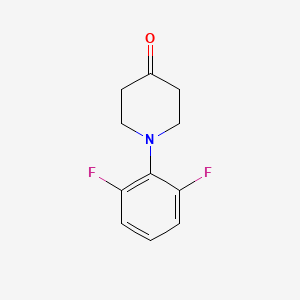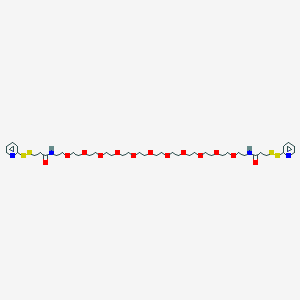
Spdp-peg11-spdp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is a polyethylene glycol linker with N-succinimidyl 3-(2-pyridyldithio)propionate moieties on both ends. This compound is known for its ability to react with both amine and thiol groups, making it a versatile crosslinker in biochemical applications. The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its use in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate to both ends of a polyethylene glycol chain. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions include maintaining a pH of 7-8 using phosphate or carbonate buffers, and the reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as gel filtration or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” undergoes several types of chemical reactions, including:
Substitution Reactions: The N-succinimidyl groups react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bonds in the compound can be cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Substitution Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.
Reduction Reactions: Carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Reduction Reactions: The major products are the cleaved thiol-containing fragments.
科学的研究の応用
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Protein Conjugation: Used to link proteins via amine-to-amine or amine-to-thiol crosslinking.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Nanoparticle Functionalization: Used to modify the surface of nanoparticles for targeted delivery and improved biocompatibility.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other biomolecules for various biochemical assays
作用機序
The compound exerts its effects through the formation of stable amide bonds with primary amines and the formation of disulfide bonds with thiol groups. The polyethylene glycol spacer provides flexibility and solubility, allowing the compound to interact efficiently with its molecular targets. The disulfide bonds can be cleaved under reducing conditions, enabling controlled release of the conjugated molecules .
類似化合物との比較
Similar Compounds
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 8-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 12-N-succinimidyl 3-(2-pyridyldithio)propionate
Uniqueness
The uniqueness of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” lies in its optimal length of the polyethylene glycol spacer, which provides a balance between flexibility and solubility. This makes it particularly suitable for applications requiring efficient crosslinking and solubility in aqueous media .
特性
分子式 |
C40H66N4O13S4 |
|---|---|
分子量 |
939.2 g/mol |
IUPAC名 |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H66N4O13S4/c45-37(7-35-58-60-39-5-1-3-9-43-39)41-11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-31-33-57-34-32-56-30-28-54-26-24-52-22-20-50-18-16-48-14-12-42-38(46)8-36-59-61-40-6-2-4-10-44-40/h1-6,9-10H,7-8,11-36H2,(H,41,45)(H,42,46) |
InChIキー |
UPSAGJKLQVSHFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
